(3-Acetamido-4-nitrophenyl)boronic acid chemical properties
(3-Acetamido-4-nitrophenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
(3-Acetamido-4-nitrophenyl)boronic acid is a trifunctional synthetic building block poised for significant applications in medicinal chemistry and organic synthesis. Its unique architecture, featuring a boronic acid for cross-coupling, a nitro group amenable to reduction, and an acetamido group for modulating solubility and providing hydrogen bonding interactions, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust synthetic pathway, details its reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling, and explores its potential applications for researchers and drug development professionals.
Core Physicochemical and Structural Properties
(3-Acetamido-4-nitrophenyl)boronic acid is a specialized reagent whose utility is derived from the interplay of its three distinct functional groups. The electron-withdrawing nitro group, positioned ortho to the boronic acid, and the electron-donating acetamido group, positioned meta, create a unique electronic environment that influences the reactivity of the C-B bond.
Key Chemical Data
A summary of the essential properties for (3-Acetamido-4-nitrophenyl)boronic acid is presented below. It is important to note that while the structure is well-defined, its CAS number is not consistently reported across major databases, and some sources may associate its CAS with related ester derivatives.
| Property | Value | Source |
| IUPAC Name | (3-acetamido-4-nitrophenyl)boronic acid | - |
| CAS Number | 78887-37-3 (Potential ambiguity, may refer to ester) | [1] |
| Molecular Formula | C₈H₉BN₂O₅ | [1] |
| Molecular Weight | 223.98 g/mol | [1] |
| Appearance | Expected to be a yellow to off-white solid | Analog Data |
| InChI Key | ADVXLCMYNUPALJ-UHFFFAOYSA-N | [1] |
| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, Ethanol) and slightly soluble in water. | [2] |
Structural Analysis
The molecule's functionality is dictated by its substituted phenyl ring:
-
Boronic Acid [-B(OH)₂]: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[3]
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Nitro Group [-NO₂]: A strong electron-withdrawing group that modulates the reactivity of the phenyl ring. Critically, it can be readily reduced to an amine (-NH₂), providing a secondary site for chemical diversification.
-
Acetamido Group [-NHC(O)CH₃]: This group influences the molecule's polarity and solubility. As a hydrogen bond donor and acceptor, it can play a crucial role in molecular recognition when the scaffold is incorporated into a larger, biologically active molecule.[4]
Synthesis and Purification
While not widely commercialized, a robust and logical synthesis of (3-Acetamido-4-nitrophenyl)boronic acid can be envisioned using modern organometallic techniques. The most field-proven approach is the Miyaura borylation, which allows for the direct conversion of an aryl halide to the corresponding boronic acid or ester.[5]
Proposed Synthetic Workflow: Miyaura Borylation
This protocol proposes the synthesis from the commercially available precursor, N-(5-bromo-2-nitrophenyl)acetamide. The causality behind this choice is the strategic installation of the boronic acid group as the final step, preserving the sensitive C-B bond from the potentially harsh conditions required for nitration or acetylation.
Caption: Proposed two-step, one-pot synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize (3-Acetamido-4-nitrophenyl)boronic acid from N-(5-bromo-2-nitrophenyl)acetamide.
Materials:
-
N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Borylation: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Hydrolysis: After cooling the reaction to room temperature, add 1 M HCl solution and stir vigorously for 2-4 hours to hydrolyze the intermediate pinacol ester.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Self-Validation: The success of the reaction is contingent on maintaining anhydrous and anaerobic conditions during the borylation step to prevent premature hydrolysis of the diboron reagent and deactivation of the palladium catalyst.[6] The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and HRMS analysis.
Chemical Reactivity and Key Protocols
The primary utility of (3-Acetamido-4-nitrophenyl)boronic acid lies in its capacity to undergo Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction that is a cornerstone of modern synthetic chemistry.[3]
The Suzuki-Miyaura Coupling Reaction
This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide (or triflate), forming a new C-C bond.[7] The reaction is valued for its mild conditions and high tolerance for various functional groups.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Reactivity: The presence of the strongly electron-withdrawing nitro group can decrease the nucleophilicity of the aryl group on the boronic acid. This may slow the rate-limiting transmetalation step.[8] However, this electronic deactivation is often overcome by the judicious choice of catalyst, ligand, and base, and nitrophenylboronic acids are generally effective coupling partners.[9]
Protocol: General Suzuki-Miyaura Cross-Coupling
Objective: To couple (3-Acetamido-4-nitrophenyl)boronic acid with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
(3-Acetamido-4-nitrophenyl)boronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: In a flask, combine the aryl bromide (1.0 equiv), (3-Acetamido-4-nitrophenyl)boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.05 equiv).
-
Degassing and Solvent Addition: Seal the flask, and degas by evacuating and backfilling with an inert gas three times. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reactivity of Other Functional Groups
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite). This unmasks a nucleophilic amine, which is a key functional handle for subsequent reactions like amide bond formation or sulfonylation.
-
Amide Hydrolysis: Under harsh acidic or basic conditions, the acetamido group can be hydrolyzed back to an amine. This is typically a less desirable transformation unless specifically planned.
Applications in Research and Drug Development
While specific examples in the literature for (3-Acetamido-4-nitrophenyl)boronic acid are scarce, its structure makes it a highly valuable scaffold for creating libraries of complex molecules in drug discovery programs. Boronic acids are key components in several FDA-approved drugs and are widely investigated as enzyme inhibitors.[10][11]
Logical Application Workflow:
Caption: A logical workflow for multi-step synthesis using the reagent.
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As a Versatile Scaffold: The true power of this reagent is in sequential functionalization. A researcher can first perform a Suzuki coupling to build a core biaryl structure. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. This allows for the rapid generation of molecular diversity from a single starting block.
-
Enzyme Inhibition: Boronic acids are well-known reversible, covalent inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue.[12] Compounds derived from this scaffold could be targeted against enzymes implicated in diseases ranging from cancer to viral infections.[13]
-
Probe Development: The inherent properties of boronic acids to interact with diols can be exploited. While less common for phenylboronic acids with electron-withdrawing groups, this functionality remains a potential avenue for developing probes for saccharides or other biological diol-containing molecules.
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. The following recommendations are extrapolated from data on structurally similar compounds like 3- and 4-nitrophenylboronic acid.[14][15][16]
-
Hazard Identification:
-
Harmful if swallowed (Acute Toxicity, Oral).[16]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from moisture and oxidizing agents.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Conclusion
(3-Acetamido-4-nitrophenyl)boronic acid represents a sophisticated and highly functionalized building block for advanced organic synthesis. While its direct applications are still emerging, its potential is clear. The strategic placement of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool to access novel chemical space efficiently. For researchers in drug discovery, this reagent offers a pre-packaged scaffold ideal for constructing libraries of potential therapeutic agents, particularly those targeting enzymes where the boronic acid moiety can act as a potent pharmacophore. As synthetic methodologies continue to advance, the utility of such multi-functional reagents will undoubtedly grow, solidifying their place in the modern chemist's toolbox.
References
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ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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PubMed. (2020). Design and discovery of boronic acid drugs. [Link]
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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Pharmaffiliates. (n.d.). 4-Nitrophenylboronic acid. [Link]
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Frontier Specialty Chemicals. (n.d.). Boronic Acids. [Link]
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ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]
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ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). [Link]
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Boron Molecular. (n.d.). Buy 3-Nitrophenylboronic acid. [Link]
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Chemsrc. (2025). (4-Nitrophenyl)boronic acid. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. (n.d.). 3-Nitrophenylboronic Acid. [Link]
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PubChem. (n.d.). 4-Nitrophenylboronic acid. [Link]
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]
-
GlobalChemMall. (n.d.). (4-Nitrophenyl)boronic acid. [Link]
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SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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Key ApplicationsSuzuki-Miyaura Coupling, Medicinal Chemistry
>];
}
.
Caption: Chemical structure and key identifiers.